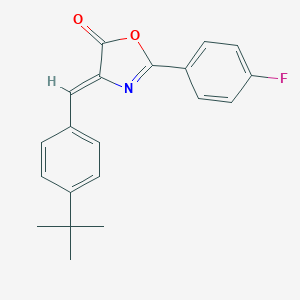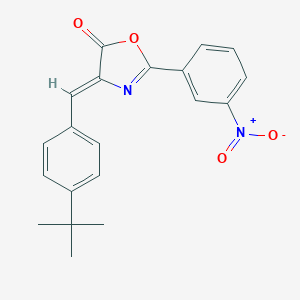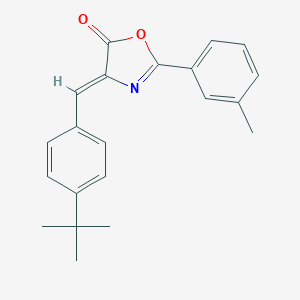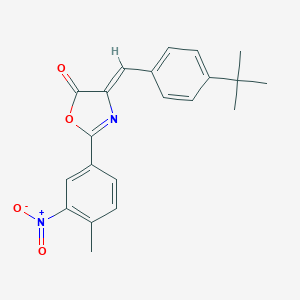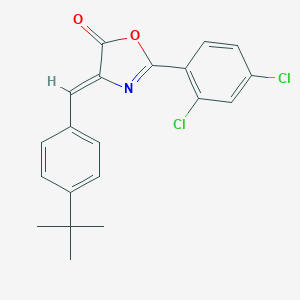![molecular formula C18H19ClN6O2 B401643 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B401643.png)
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core, a chlorobutenyl side chain, and a phenylethylidene hydrazino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common approach is to start with a purine derivative and introduce the chlorobutenyl side chain through a substitution reaction. The phenylethylidene hydrazino group can be added via a condensation reaction with an appropriate hydrazine derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in derivatives with different side chains or functional groups.
科学研究应用
7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: Its unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
作用机制
The mechanism of action of 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific context of its use.
相似化合物的比较
Similar Compounds
- 4-ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone
- 4-nitrobenzaldehyde [7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Uniqueness
What sets 7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H19ClN6O2 |
|---|---|
分子量 |
386.8g/mol |
IUPAC 名称 |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C18H19ClN6O2/c1-11(19)9-10-25-14-15(24(3)18(27)21-16(14)26)20-17(25)23-22-12(2)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3,(H,20,23)(H,21,26,27)/b11-9-,22-12+ |
InChI 键 |
VGTCDNAPZNIXNN-VBWGNYHVSA-N |
SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C)Cl |
手性 SMILES |
C/C(=C/CN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3)N(C(=O)NC2=O)C)/Cl |
规范 SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3)N(C(=O)NC2=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Diethylamino)-2-methoxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401561.png)
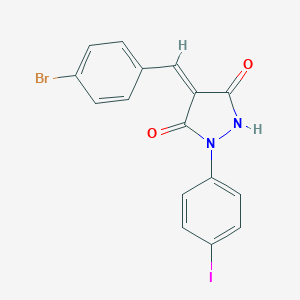
![4-{4-[Bis(2-chloroethyl)amino]benzylidene}-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401564.png)
![2-chloro-4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-ethoxyphenyl acetate](/img/structure/B401566.png)
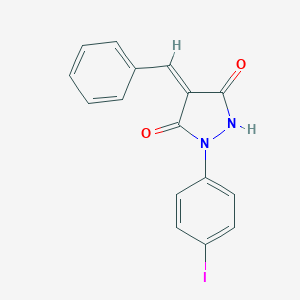
![(4Z)-1-(4-iodophenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B401569.png)
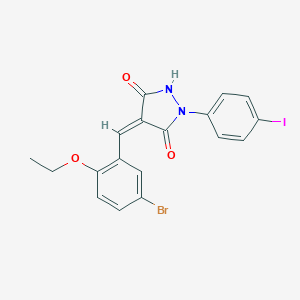
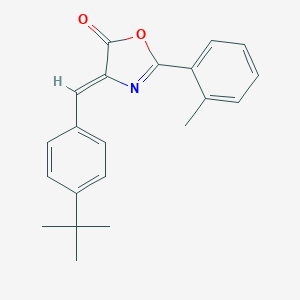
![[4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-chloro-6-ethoxyphenyl] acetate](/img/structure/B401576.png)
